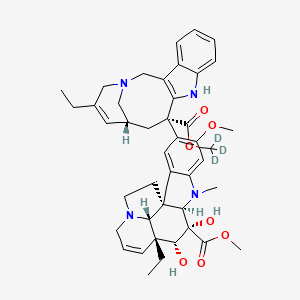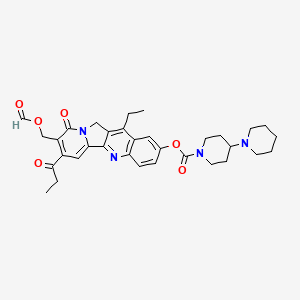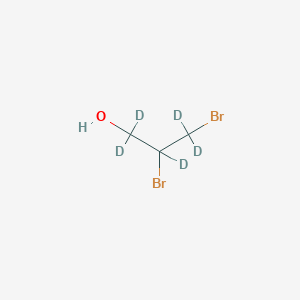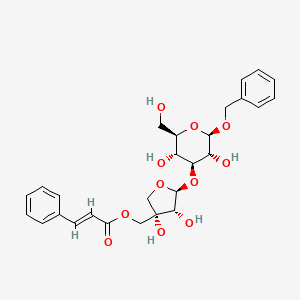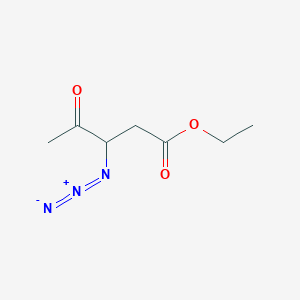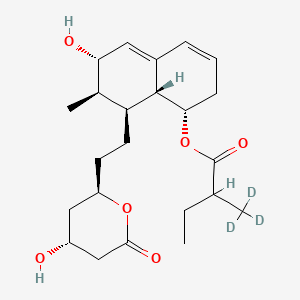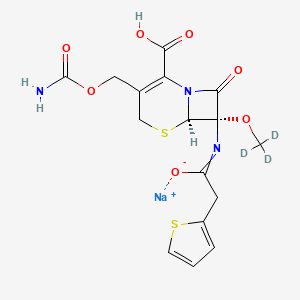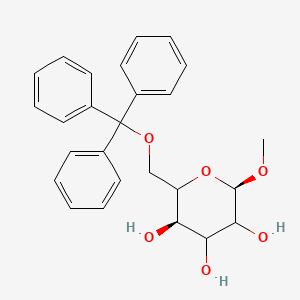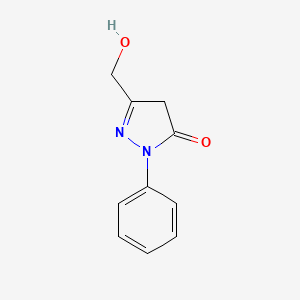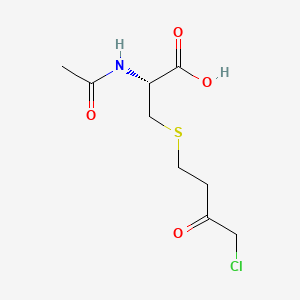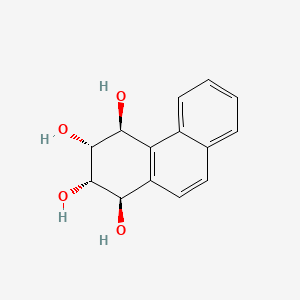
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol is a stereoisomer of tetrahydrophenanthrenetetrol, a compound characterized by its four hydroxyl groups attached to a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction involves a conjugated diene and a dienophile to form a cyclohexene ring. The stereochemistry of the product is controlled by the choice of reactants and reaction conditions, such as temperature and solvent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired stereochemistry is achieved. The use of catalysts, such as boronic acids, can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrophenanthrene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals .
Scientific Research Applications
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanetetrol: A cyclitol with four hydroxyl groups attached to a cyclohexane ring.
Inositol: A cyclohexanehexol with six hydroxyl groups, known for its role in cellular signaling.
Quinic Acid: A cyclohexanecarboxylic acid with four hydroxyl groups, used in the synthesis of pharmaceuticals
Uniqueness
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol is unique due to its specific stereochemistry and the phenanthrene backbone, which imparts distinct chemical and physical properties compared to other cyclitols and polyols. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrophenanthrene-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H14O4/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)12(16)14(18)13(11)17/h1-6,11-18H/t11-,12+,13+,14-/m1/s1 |
InChI Key |
NXXFPJMAQQHDHQ-ZOBORPQBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@H]([C@H]([C@@H]3O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C(C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
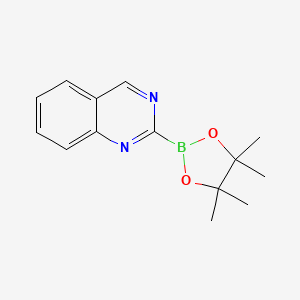
![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
